molecular formula C14H12F3N3O B6170337 N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide CAS No. 2639436-58-9

N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide

Cat. No. B6170337
CAS RN: 2639436-58-9
M. Wt: 295.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms in the compound. Unfortunately, the specific molecular structure of “N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide” is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide” are not explicitly mentioned in the sources I found .

Safety and Hazards

The safety and hazards associated with “N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for research on “N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in medical or industrial settings could be investigated .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide involves the reaction of 3-(trifluoromethyl)phenylhydrazine with prop-2-enoyl chloride to form the intermediate 3-(trifluoromethyl)phenyl-N-prop-2-enoylhydrazine. This intermediate is then reacted with 1-bromo-3-chloropropane to form the final product.", "Starting Materials": [ "3-(trifluoromethyl)phenylhydrazine", "prop-2-enoyl chloride", "1-bromo-3-chloropropane" ], "Reaction": [ "Step 1: 3-(trifluoromethyl)phenylhydrazine is reacted with prop-2-enoyl chloride in the presence of a base such as triethylamine to form the intermediate 3-(trifluoromethyl)phenyl-N-prop-2-enoylhydrazine.", "Step 2: The intermediate 3-(trifluoromethyl)phenyl-N-prop-2-enoylhydrazine is then reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form the final product N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide." ] }

CAS RN

2639436-58-9

Product Name

N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide

Molecular Formula

C14H12F3N3O

Molecular Weight

295.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.